molecular formula C14H14N2O6S2 B014768 4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS No. 81-11-8

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Cat. No. B014768
CAS RN: 81-11-8
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-OWOJBTEDSA-N
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Description

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASS) is an anionic, water-soluble organic compound that is used in a variety of scientific research and lab experiments. DASS is a white crystalline solid, with a molecular weight of 344.3 g/mol and a melting point of 308-310 °C. It is a compound of sulfuric acid, stilbene, and diaminobenzene, and is used as a reagent in many organic synthesis reactions. DASS has a wide range of applications in biochemistry and physiology, and is used in a variety of lab experiments.

Scientific Research Applications

  • Erythrocyte Band 3 Study : It is used to study the structural and binding properties of stilbenedisulfonate sites on erythrocyte band 3 (Wojcicki & Beth, 1993).

  • Synthesis of Dyes and Optical Brighteners : It is employed in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program, 1992).

  • Renewable Source for Ionomers : It serves as a renewable source for developing new ionomers for proton exchange membranes (Corona‐García et al., 2020).

  • Inhibitor in Corn Root Protoplasts : The compound inhibits anion transport in corn root protoplasts, affecting plasmalemma ATPase activity (Lin, 1981).

  • Anion Transport Inhibition in Red Blood Cells : It acts as a specific, potent, irreversible inhibitor of anion transport in red blood cells (Ramjeesingh et al., 1980).

  • Benzidine Substitute in Disazo Dye Synthesis : It can be a substitute for benzidine in the synthesis of disazo direct dyes (Chao & Yang, 1995).

  • Polymeric Fluorescent Brightener Agent : It enhances the surface strength and smoothness of paper as a polymeric fluorescent brightener agent (Zhang et al., 2016).

  • Cardiac Ventricular Myocytes Study : It may enhance the isoproterenol-activated Cl current in cardiac ventricular myocytes by affecting the β-adrenergic receptor (Harvey, 1993).

  • Allosteric Inhibitor of Band 3 Anion Exchange : Stilbenedisulfonates like this compound are allosteric inhibitors of band 3 anion exchange, suggesting significant subunit interactions in transport function (Salhany, 1996).

  • Fluorescent Brightening Agents on Fibers : It's used as fluorescent brightening agents on cotton and nylon fibers (Modi, 1993).

  • Dye-Sensitized Solar Cell Applications : 2,3′-diamino-4,4′-stilbenedicarboxylic acid, a variant, is an efficient sensitizer for dye-sensitized solar cell applications (Senthilkumar et al., 2013).

  • Competitive Inhibitors in Cell Biology : Stilbenedisulfonates are used as competitive inhibitors of anion exchange in cell biology (Salhany & Schopfer, 2001).

  • Neuronal Protection : DIDS, a derivative, protects cultured cerebellar granule neurons from death (Himi, Ishizaki, & Murota, 2002).

  • Anion Exchange Inhibition Characterization : DIDS and H2DIDS form amino acid conjugates when irreversibly bound to band 3 protein, inhibiting anion exchange (Schopfer & Salhany, 1995).

  • Mixed-Type Inhibitors of Band 3 Anion Exchange : It is a linear mixed-type inhibitor, not a pure competitive inhibitor, of band 3 anion exchange (Salhany et al., 1994).

  • Catalyst Production for Reduction Reactions : The catalysts produced from pyrolysis of a multidentate nitrogen ligand iron complex supported on chitosan showed good performances in the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid to 4,4′-diamino-2,2′- (Cao et al., 2019).

  • Coordination Polymers and Luminescent Properties : It is used in the synthesis of alkaline-earth metal coordination polymers with varied networks and fluorescent emissions (Xie et al., 2012).

  • Human Erythrocyte Anion-Exchange System Study : Its inhibitory site in the human erythrocyte anion-exchange system has been characterized using various fluorescent stilbenedisulfonates (Rao et al., 1979).

  • Complexes with Lanthanide Ions : DSD complexes with trivalent lanthanide ions show black (Eu3+) and brown (Tb3+) colors, and are thermally stable up to 573 K (Oliveira, Cursino, & Hussein, 2022).

Future Directions

The compound is a popular optical brightener for use in laundry detergents . Its future applications could be explored in this context.

properties

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
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InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+
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InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
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Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O
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Molecular Formula

C14H14N2O6S2
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Related CAS

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt)
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID60182371
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-
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Molecular Weight

370.4 g/mol
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Physical Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index]
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER
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Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Color/Form

YELLOW NEEDLES

CAS RN

81-11-8, 28096-93-7
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Melting Point

greater than 617 °F (NTP, 1992)
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential toxicological effects of 4,4'-Diamino-2,2'-stilbenedisulfonic acid?

A: Studies have shown that this compound can potentially interact with biological systems. For instance, research indicates that it can inhibit proteasome-associated cysteine deubiquitinases (DUBs), specifically UCHL5 and USP14. [] This inhibition has been linked to cell growth suppression and apoptosis induction in human breast cancer cell models. [] Additionally, high doses of the compound administered to rats and mice in feeding studies caused adverse effects such as diarrhea, weight loss, and inflammation of the anus and rectum. []

Q2: How does the structure of this compound influence its interaction with biological targets like UCHL5 and USP14?

A: While specific structural details haven't been fully elucidated in the provided research, computational docking studies suggest that this compound and similar optical brightener compounds might interact with the catalytic triads (CYS, HIS, and ASP) of UCHL5 and USP14. [] Further research is needed to confirm the exact binding mechanisms and how structural modifications might impact the interaction.

Q3: Can this compound be used in the development of proton exchange membranes?

A: Yes, research indicates that this compound can be incorporated into the synthesis of polyamides for proton exchange membranes. [, , ] Its sulfonic acid groups contribute to proton conductivity. For example, a study demonstrated that incorporating this compound into a muconic acid-based polyamide led to a material with a proton conductivity of 9.89 mS·cm−1. []

Q4: Are there any known environmental concerns related to this compound?

A: While the provided research doesn't delve into specific environmental impacts, it does highlight the increasing levels of optical brightener compounds, including this compound, in the environment. [] This emphasizes the need for further research into the compound's ecotoxicological effects and potential mitigation strategies.

Q5: What analytical techniques are used to characterize this compound and its complexes?

A5: Various analytical techniques are employed to characterize this compound. These include:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups and confirm complex formation. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. []
  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition patterns of the compound and its complexes. []
  • Elemental Analysis: This technique determines the percentage composition of elements, confirming the compound's purity and the stoichiometry of its complexes. []

Q6: What is the role of computational chemistry in understanding the properties of this compound?

A: Computational chemistry plays a crucial role in predicting and understanding the properties of this compound and its derivatives. For example, Density Functional Theory (DFT) calculations, combined with Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used to study the structure-property relationships of sulfonated polyimides based on this compound. [] This can help in designing new materials with improved properties.

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